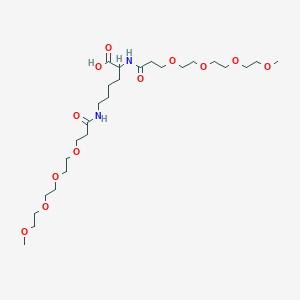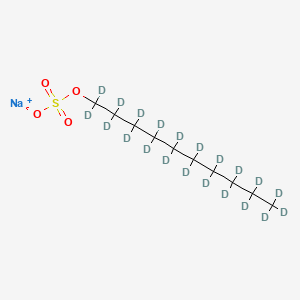
Sodium n-Decyl-d21 Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium n-Decyl-d21 Sulfate is an isotopically labeled compound, specifically deuterated, which means that the hydrogen atoms in the molecule are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties that allow for detailed studies in various fields, including chemistry, biology, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium n-Decyl-d21 Sulfate involves the deuteration of decanol followed by its sulfonation. The process typically starts with the preparation of n-decanol-d21, which is then reacted with sulfur trioxide or chlorosulfonic acid to produce the corresponding sulfate ester. The final step involves neutralizing the ester with sodium hydroxide to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium n-Decyl-d21 Sulfate primarily undergoes reactions typical of sulfates, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce decanol-d21 and sulfuric acid.
Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize the decyl chain, leading to the formation of decanoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfate group is replaced by other nucleophiles, such as halides.
Major Products: The major products formed from these reactions include decanol-d21, decanoic acid derivatives, and various substituted decyl compounds .
Applications De Recherche Scientifique
Sodium n-Decyl-d21 Sulfate is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in studies of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Utilized in drug delivery research to understand the interactions between surfactants and pharmaceutical compounds.
Industry: Applied in the formulation of detergents and emulsifiers, as well as in environmental studies to trace the fate of pollutants
Mécanisme D'action
The mechanism of action of Sodium n-Decyl-d21 Sulfate involves its surfactant properties, which allow it to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to the solubilization of membrane proteins. This property is particularly useful in biochemical and pharmaceutical research, where it aids in the extraction and analysis of membrane-bound proteins .
Comparaison Avec Des Composés Similaires
- Sodium dodecyl sulfate
- Sodium decyl sulfonate
- Sodium lauryl sulfate
Comparison: Sodium n-Decyl-d21 Sulfate is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other isotopic studies. Compared to Sodium dodecyl sulfate and Sodium lauryl sulfate, this compound offers enhanced stability and specificity in isotopic labeling studies. Sodium decyl sulfonate, while similar in structure, does not provide the same level of isotopic enrichment and is less commonly used in detailed molecular studies .
Propriétés
Formule moléculaire |
C10H21NaO4S |
|---|---|
Poids moléculaire |
281.46 g/mol |
Nom IUPAC |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecyl sulfate |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2; |
Clé InChI |
XZTJQQLJJCXOLP-WGFLCCPBSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)
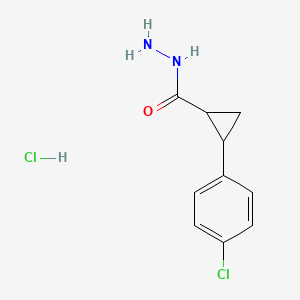
![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)
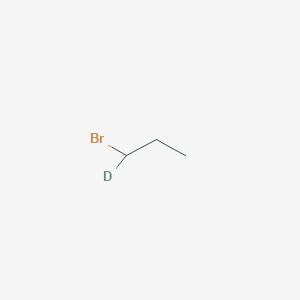

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)
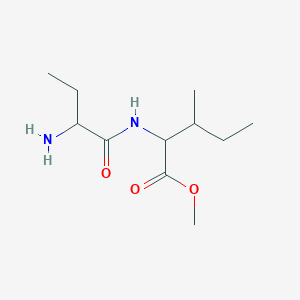
![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
